Cas no 1250163-65-5 (5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole)
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
- 5,6-dimethyl-2-thiophen-3-yl-1H-benzimidazole
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- Inchi: 1S/C13H12N2S/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15)
- InChI Key: IJPHFQDOHXLBOR-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=NC2C=C(C)C(C)=CC=2N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 258
- XLogP3: 3.6
- Topological Polar Surface Area: 56.9
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003755-1g |
5,6-Dimethyl-2-(thiophen-3-yl)-1h-benzo[d]imidazole |
1250163-65-5 | 95% | 1g |
$400.00 | 2023-09-03 | |
| Chemenu | CM490631-1g |
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole |
1250163-65-5 | 97% | 1g |
$308 | 2023-02-03 |
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
Recent Advances in the Study of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole (CAS: 1250163-65-5)
The compound 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole (CAS: 1250163-65-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzimidazole core and thiophene substituent, exhibits promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have explored its potential as a lead compound for drug development, focusing on its molecular interactions, pharmacokinetic properties, and therapeutic efficacy.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole on a panel of protein kinases, including EGFR and VEGFR2. The researchers employed molecular docking and in vitro enzymatic assays to demonstrate its high binding affinity and selectivity. The compound's ability to disrupt kinase signaling pathways suggests its potential as a targeted therapy for cancers driven by kinase dysregulation. Notably, the study highlighted its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical for further preclinical development.
Another recent publication in Bioorganic & Medicinal Chemistry Letters explored the structural optimization of this compound to enhance its bioavailability and reduce off-target effects. By introducing subtle modifications to the thiophene and benzimidazole moieties, the research team achieved a derivative with improved metabolic stability and reduced cytotoxicity in normal cells. These findings underscore the compound's versatility as a scaffold for designing next-generation kinase inhibitors.
In addition to its anticancer potential, 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole has been investigated for its anti-inflammatory properties. A 2024 study in European Journal of Pharmacology reported its efficacy in suppressing pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. The compound's dual functionality as both an anticancer and anti-inflammatory agent positions it as a promising candidate for multifactorial diseases like rheumatoid arthritis and certain malignancies.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as solubility, formulation stability, and potential drug-drug interactions require further investigation. Ongoing research aims to address these hurdles through advanced drug delivery systems and combination therapies. The compound's unique chemical structure and biological activity profile make it a valuable subject for future studies in chemical biology and drug discovery.
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